

Synthesis and Characterization of 4-Butoxybenzohydrazide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Butoxybenzohydrazide**

Cat. No.: **B1331719**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Butoxybenzohydrazide**, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines a detailed, two-step synthetic protocol, starting from commercially available 4-hydroxybenzoic acid, and provides a thorough characterization of the final product using modern analytical techniques.

Synthesis Methodology

The synthesis of **4-Butoxybenzohydrazide** is achieved through a two-step process, commencing with the preparation of the intermediate, 4-butoxybenzoic acid, followed by its esterification and subsequent reaction with hydrazine hydrate.

Step 1: Synthesis of 4-Butoxybenzoic Acid

The initial step involves the Williamson ether synthesis to introduce the butoxy group onto the phenolic hydroxyl of 4-hydroxybenzoic acid.

Experimental Protocol:

To a stirred mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml), a solution of sodium hydroxide (10.60 g, 0.265 mol) in a minimal amount of water is added. 1-Bromobutane

(22.6 g, 0.165 mol) is then added dropwise at room temperature.^[1] The reaction mixture is heated under reflux overnight. Completion of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the ethanol is removed by distillation, and an equal volume of water is added. The mixture is heated to boiling to ensure complete dissolution, then cooled. The aqueous solution is washed with ether to remove any unreacted 1-bromobutane and then acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-butoxybenzoic acid as colorless crystals.^[1]

Step 2: Synthesis of 4-Butoxybenzohydrazide

The second step involves the conversion of 4-butoxybenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product, **4-Butoxybenzohydrazide**.

Experimental Protocol:

Esterification: 4-Butoxybenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for 8-14 hours.^[2] Alternatively, thionyl chloride can be slowly added to a cooled solution of the carboxylic acid in methanol, followed by refluxing for 2 hours. The progress of the esterification can be monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give crude methyl 4-butoxybenzoate.

Hydrazinolysis: The crude methyl 4-butoxybenzoate is dissolved in methanol, and hydrazine hydrate (an excess, typically 2-3 equivalents) is added. The mixture is refluxed for 4-6 hours, during which the formation of a precipitate may be observed. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated **4-Butoxybenzohydrazide** is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure product.

Characterization Data

The structural confirmation and purity of the synthesized **4-Butoxybenzohydrazide** are established through various spectroscopic and physical characterization techniques.

Physical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂
Molecular Weight	208.26 g/mol
Appearance	White solid
Melting Point	To be determined

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **4-Butoxybenzohydrazide**.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

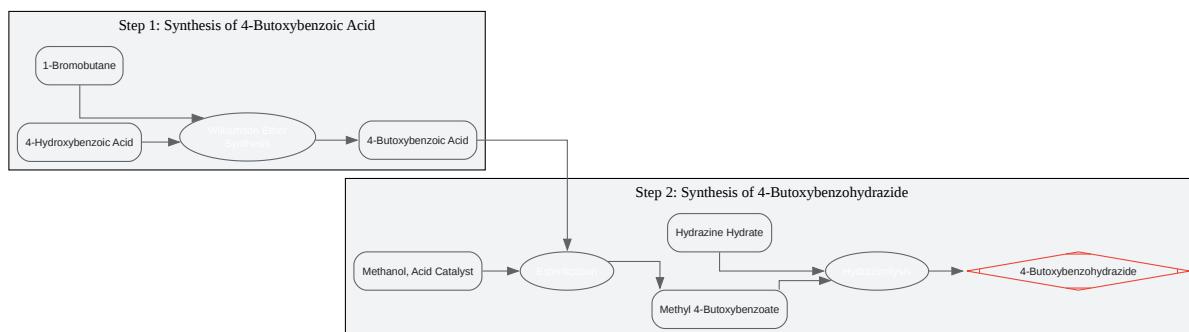
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.70 - 7.65	d	2H	Ar-H (ortho to C=O)
6.90 - 6.85	d	2H	Ar-H (ortho to O-Bu)
7.5 (broad s)	s	1H	-NH
4.00	t	2H	-O-CH ₂ -
4.0 (broad s)	s	2H	-NH ₂
1.80 - 1.70	m	2H	-O-CH ₂ -CH ₂ -
1.55 - 1.45	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -
0.98	t	3H	-CH ₃

Table 2: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3150	Strong, Broad	N-H stretching (hydrazide)
2950 - 2850	Medium	C-H stretching (aliphatic)
1640 - 1620	Strong	C=O stretching (amide I)
1610, 1580, 1510	Medium	C=C stretching (aromatic)
1250	Strong	C-O stretching (aryl ether)
1170	Medium	C-O stretching (aryl ether)

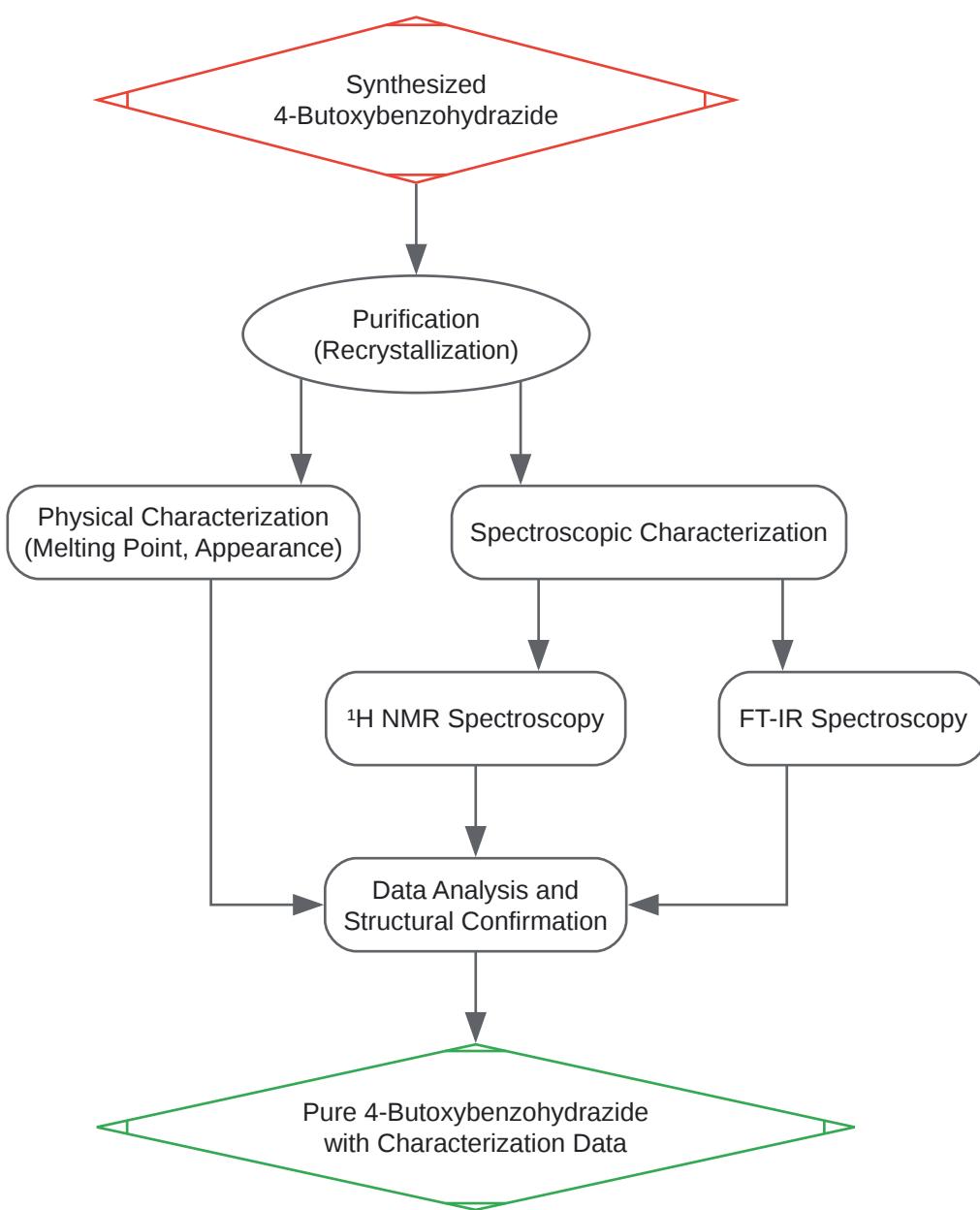
Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Synthetic workflow for **4-Butoxybenzohydrazide**.



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Caption: Characterization workflow for **4-Butoxybenzohydrazide**.

This guide provides a foundational protocol for the synthesis and characterization of **4-Butoxybenzohydrazide**. Researchers are encouraged to optimize reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements. The

provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

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References

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- 2. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
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